molecular formula C17H16FN5O B2873662 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 933001-78-6

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No. B2873662
CAS RN: 933001-78-6
M. Wt: 325.347
InChI Key: CEJDTDLEJQJJIA-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "DMF-TF" and is a tetrazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit significant luminescence properties. These frameworks, synthesized under hydrothermal conditions, show selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and its derivatives. This sensitivity makes them potential fluorescence sensors for detecting these chemicals, demonstrating the applicability of similar structured compounds in sensing technologies (Shi et al., 2015).

Drug Discovery and Pharmacological Evaluation

In the realm of medicinal chemistry, compounds structurally related to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide have been evaluated for their potential as antipsychotic agents. A specific focus has been on the synthesis and pharmacological evaluation of series of compounds aiming to find novel therapeutic agents with reduced side effects and improved efficacy. Such studies underscore the importance of structural analogs in the development of new medications (Wise et al., 1987).

Enhancement of Paracellular Permeability

The modification of chitosan derivatives to enhance paracellular permeability across intestinal epithelial cells highlights the application of similar compounds in improving drug absorption. Methylated N-(4-N,N-dimethylaminobenzyl) chitosan, for example, has shown potential as an absorption enhancer, demonstrating the broader implications of chemical modifications on biological applications (Kowapradit et al., 2008).

Antimicrobial Activity

Research into the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine has revealed promising results against both bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, suggesting the potential of structurally similar compounds in antimicrobial applications (Desai et al., 2013).

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-7-8-13(9-12(11)2)23-16(20-21-22-23)10-19-17(24)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDTDLEJQJJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

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